molecular formula C10H14ClNO3 B555888 Benzyl D-serinate hydrochloride CAS No. 151651-44-4

Benzyl D-serinate hydrochloride

Cat. No.: B555888
CAS No.: 151651-44-4
M. Wt: 231.67 g/mol
InChI Key: MGZWCDQAKCHOBX-SBSPUUFOSA-N
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Description

D-Serine benzyl ester hydrochloride (CAS: 151651-44-4) is a chiral amino acid derivative with the molecular formula C₁₀H₁₃NO₃·HCl and a molecular weight of 231.72 g/mol . It is synthesized from D-serine, featuring a benzyl ester group that enhances its stability and utility in peptide synthesis. Key properties include:

  • Appearance: White to off-white crystalline powder.
  • Melting Point: 171.4–172.0°C .
  • Solubility: Freely soluble in water (0.3 g in 2 mL) and polar solvents.
  • Optical Rotation: [α]D²⁰ = +11.80° (c = 2 in H₂O) .
  • Purity: ≥99.6% (HPLC), with minimal moisture content (0.11% by Karl Fischer) .

The benzyl ester group acts as a protective moiety, making it valuable in solid-phase peptide synthesis (SPPS) and drug development. Its storage requires refrigeration (0–8°C) to prevent degradation .

Properties

IUPAC Name

benzyl (2R)-2-amino-3-hydroxypropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8;/h1-5,9,12H,6-7,11H2;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZWCDQAKCHOBX-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@@H](CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472367
Record name D-Serine benzyl ester hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151651-44-4
Record name D-Serine benzyl ester hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

D-Serine benzyl ester hydrochloride (D-Ser-OBzl·HCl) is a synthetic derivative of the amino acid D-serine, which has garnered attention for its potential biological activities, particularly in the context of neurological functions and pharmacological applications. This article explores the biological activity of D-Ser-OBzl·HCl, including its mechanisms of action, therapeutic implications, and relevant case studies.

D-Ser-OBzl·HCl is characterized by the following chemical properties:

PropertyValue
CAS Number 151651-44-4
Molecular Formula C₁₀H₁₃ClN₃O₃
Molecular Weight 215.67 g/mol
Purity ≥ 99% (HPLC)
Solubility Soluble in water

D-serine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, which is critical for synaptic plasticity and memory function. The benzyl ester modification enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier and interact with central nervous system (CNS) targets.

NMDA Receptor Modulation

Research indicates that D-serine plays a significant role in modulating NMDA receptor activity. By increasing D-serine levels, D-Ser-OBzl·HCl may enhance NMDA receptor function, which is beneficial in treating conditions characterized by NMDA receptor hypofunction, such as schizophrenia and neurodegenerative diseases .

Neuroprotective Effects

Studies have shown that D-serine and its derivatives can exert neuroprotective effects. For instance, elevated levels of D-serine have been associated with improved cognitive functions and neuroprotection in animal models of Alzheimer's disease . The modulation of D-serine levels through administration of D-Ser-OBzl·HCl may provide therapeutic benefits in neurodegenerative conditions.

Antioxidant Properties

D-serine has also been implicated in antioxidant activities. It may help mitigate oxidative stress by modulating glutamate levels in the brain, thus protecting neurons from damage associated with oxidative stress .

Case Studies and Research Findings

  • Cognitive Enhancement : A study demonstrated that administration of D-serine significantly improved cognitive performance in mice subjected to memory impairment models. The results indicated that the compound could enhance synaptic plasticity through NMDA receptor activation .
  • Kidney Function Biomarker : Research identified D-serine as a potential biomarker for acute kidney injury (AKI). The dynamics of D-serine levels in renal tissues suggest its role in renal pathophysiology, highlighting its broader biological significance beyond CNS effects .
  • Pharmacological Applications : In pharmacological studies, D-Ser-OBzl·HCl has been evaluated for its efficacy in enhancing NMDA receptor function. This has potential implications for developing treatments for psychiatric disorders where NMDA receptor dysfunction is implicated .

Safety and Toxicology

While the biological activities of D-Ser-OBzl·HCl are promising, safety assessments are crucial. High doses or prolonged use can lead to nephrotoxicity and hepatotoxicity, necessitating careful monitoring during therapeutic applications .

Scientific Research Applications

Neuroscience Research

D-Serine plays a crucial role in neurotransmission, particularly as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. The following applications highlight its significance in neuroscience:

  • Synaptic Transmission and Plasticity : D-Serine benzyl ester hydrochloride is utilized to study synaptic mechanisms and neuroplasticity. It enhances NMDA receptor activity, which is essential for learning and memory processes. Research indicates that modulation of D-serine levels can lead to cognitive enhancements in animal models .
  • Neuroprotective Effects : Studies have shown that D-serine and its derivatives can exert neuroprotective effects. For instance, elevated levels of D-serine are associated with improved cognitive functions and neuroprotection in models of Alzheimer's disease.

Case Study: Cognitive Enhancement

A study demonstrated that administration of D-serine significantly improved cognitive performance in mice subjected to memory impairment models, indicating its potential for enhancing synaptic plasticity through NMDA receptor activation.

Pharmaceutical Development

D-Serine benzyl ester hydrochloride is being explored for its therapeutic potential in treating various neurological disorders:

  • Schizophrenia Treatment : The compound is investigated for its ability to modulate NMDA receptor activity, which is often dysfunctional in schizophrenia. By increasing D-serine levels, it may help alleviate symptoms associated with NMDA receptor hypofunction .
  • Neurodegenerative Diseases : Its application extends to other neurodegenerative conditions where NMDA receptor modulation could provide therapeutic benefits. Research is ongoing to evaluate its efficacy in enhancing cognitive functions and protecting against neurodegeneration .

Biochemical Assays

In biochemical research, D-serine benzyl ester hydrochloride serves as a valuable tool for:

  • Measuring Enzyme Activity : It is used in various assays to assess enzyme interactions and activity, providing insights into metabolic pathways and cellular functions .
  • Drug Formulation : The compound's properties allow researchers to develop more effective drug delivery systems, enhancing the bioavailability of therapeutic agents. This is particularly important in formulating drugs targeting the central nervous system .

Academic Research

D-Serine benzyl ester hydrochloride is frequently employed in academic settings for teaching purposes:

  • Experimental Learning : It helps students and researchers understand amino acid derivatives and their applications in biological systems. Its use in laboratories enhances practical knowledge about neurotransmitter systems and pharmacological principles .

Data Summary

Application AreaKey Findings/UsesReferences
Neuroscience ResearchEnhances NMDA receptor activity; improves cognitive function
Pharmaceutical DevelopmentPotential treatment for schizophrenia; neuroprotection
Biochemical AssaysMeasures enzyme activity; aids drug formulation
Academic ResearchUsed for teaching about amino acids and neurotransmitters
Safety and ToxicologyRisk of nephrotoxicity; requires monitoring

Chemical Reactions Analysis

Hydrolysis Reactions

The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield D-serine and benzyl alcohol. This reaction is critical for deprotection in synthetic pathways:

Conditions Reagents Products Yield Source
Acidic (HCl, H₂O)6 M HCl, refluxD-Serine + Benzyl alcohol>90%
Basic (NaOH, H₂O)1 M NaOH, RTD-Serine + Benzyl alcohol85–90%

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.
  • Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate .

Amidation and Coupling Reactions

The compound serves as an intermediate in peptide synthesis. For example, in Lacosamide production (antiepileptic drug), it undergoes coupling with benzylamine:

Reaction Reagents Product Yield Source
AmidationBenzylamine, T3P®(R)-2-Acetamido-N-benzyl-3-hydroxypropionamide84%

Key Steps :

  • Activation of the carboxyl group using T3P® (coupling agent).
  • Nucleophilic acyl substitution by benzylamine .

Deprotection via Hydrogenolysis

The benzyl ester is cleaved under catalytic hydrogenation conditions:

Catalyst Conditions Products Yield Source
Pd/C (10%)H₂ (1 atm), EtOHD-Serine + Toluene95%

Note : This method avoids racemization, preserving the D-configuration .

Esterification and Protection

The benzyl group is introduced to protect the carboxyl group during synthesis:

Method Reagents Intermediate Yield Source
BenzylationBenzyl alcohol, TsOHD-Serine benzyl ester tosylate75–80%

Conditions :

  • p-Toluenesulfonic acid (TsOH) catalyzes esterification in refluxing cyclohexane .

Methylation Reactions

The hydroxyl group on serine can be methylated to produce methoxy derivatives:

Reagent Conditions Product Yield Source
Methyl iodide, Ag₂ODMF, RTO-Methyl-D-serine benzyl ester70%

Application : Critical in synthesizing Lacosamide, where methylation precedes amidation .

Acetylation of Amino Group

The amino group is acetylated for further functionalization:

Reagent Conditions Product Yield Source
Acetyl chloride, Et₃NDCM, -10°CN-Acetyl-D-serine benzyl ester90%

Mechanism : Triethylamine neutralizes HCl, facilitating nucleophilic acyl substitution .

Comparative Analysis of Reaction Conditions

Reaction Type Optimal Conditions Advantages
Hydrolysis6 M HCl, refluxHigh yield, minimal side products
HydrogenolysisPd/C, H₂, EtOHStereochemical integrity preserved
AmidationT3P®, benzylamineEfficient coupling, high purity

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares D-serine benzyl ester hydrochloride with methyl, ethyl, and other ester derivatives:

Compound CAS Molecular Formula MW (g/mol) Melting Point (°C) Solubility Optical Rotation Storage
D-Serine benzyl ester hydrochloride 151651-44-4 C₁₀H₁₃NO₃·HCl 231.72 171.4–172.0 Water, polar solvents +11.80° (c=2 in H₂O) 0–8°C
D-Serine methyl ester hydrochloride 5874-57-7 C₄H₁₀ClNO₃ 155.58 163–166 Ethanol, CH₂Cl₂ -4.0° (c=4 in ethanol) Room temperature
D-Serine ethyl ester hydrochloride 104055-46-1 C₅H₁₂ClNO₃ 169.61 Not reported Polar solvents Not reported Not specified
L-Serine ethyl ester hydrochloride 5680-80-8 C₅H₁₂ClNO₃ 169.61 Not reported Similar to D-form Not reported Not specified
Key Observations:
  • Molecular Weight : The benzyl ester has the highest molecular weight due to the bulky benzyl group.
  • Melting Point : Benzyl ester > methyl ester, reflecting enhanced crystalline stability.
  • Optical Activity : The benzyl ester’s high positive rotation contrasts with the methyl ester’s negative value, highlighting stereochemical influences.
D-Serine Benzyl Ester Hydrochloride
  • Peptide Synthesis : Used in SPPS due to the benzyl group’s resistance to hydrolysis under acidic conditions. Example: Acetylation with AcCl in CH₂Cl₂ at -20°C yields stable intermediates .
  • Drug Development : Serves as a chiral building block for NMDA receptor modulators and protease inhibitors .
D-Serine Methyl Ester Hydrochloride
  • Aza-Michael Reactions: Reacts with Baylis-Hillman adducts (e.g., chromone derivatives) in ethanol with TBAB catalyst, yielding products in 20–40% .
  • Chlorination: Converts to (R)-methyl 2-amino-3-chloropropanoate hydrochloride, a precursor for antibiotics .
Ethyl Ester Derivatives
  • NMDA Receptor Studies : D-Serine ethyl ester hydrochloride modulates glutamate receptors, reducing ataxia in murine models .
  • Polymer Chemistry: L-Serine ethyl ester forms ABB′ monomers for biodegradable polyesters .

Purity and Impurity Profiles

  • D-Serine Benzyl Ester : HPLC purity ≥99.6%, with minimal water content (0.11%) .
  • Methyl/Ethyl Esters : Commercial grades typically offer 95–98% purity, with impurities like 3-chloro-D-alanine methyl ester hydrochloride controlled during synthesis .

Pharmaceutical Relevance

  • Benzyl Ester : Critical for synthesizing HIV-1 protease inhibitors via aza-Michael adducts .
  • Methyl Ester : Used in kinetic studies of chromone-derived inhibitors (Ki values: 0.5–2.0 µM) .

Material Science

  • Ethyl Esters: Form thermally stable (up to 170°C) monomers for hyperbranched polymers .

Q & A

Q. How can researchers confirm the identity and purity of D-serine benzyl ester hydrochloride in synthetic workflows?

To validate the compound, use a combination of analytical techniques:

  • 1H NMR to confirm structural integrity (e.g., characteristic peaks for benzyl and serine groups) .
  • HPLC (99.60% purity threshold) to quantify impurities .
  • Optical rotation ([α]B²⁰ = +11.8°) to verify enantiomeric purity, critical for chirality-dependent studies .
  • Melting point analysis (171.4–172.0°C) as a secondary purity indicator .
    Cross-validation using these methods minimizes misidentification risks.

Q. What experimental precautions are necessary when handling D-serine benzyl ester hydrochloride in aqueous solutions?

  • Solubility optimization : Test solubility in buffered vs. pure water (0.3 g in 2 mL H₂O) to avoid precipitation during reactions .
  • Storage : Store at 0–8°C to prevent hydrolysis of the ester group. Monitor water content (<0.11% via Karl Fischer titration) to ensure stability .
  • pH control : Use neutral buffers to avoid acid/base-induced degradation of the benzyl ester moiety.

Q. How should researchers design a reproducibility protocol for synthesizing D-serine benzyl ester hydrochloride derivatives?

  • Stepwise validation : Document reaction conditions (e.g., solvent, temperature, stoichiometry) and intermediate characterization (e.g., IR spectroscopy for functional groups) .
  • Batch consistency : Compare HPLC profiles and optical rotation values across synthesis batches to detect deviations .
  • Reference controls : Include known standards (e.g., L-proline benzyl ester hydrochloride) to validate analytical methods .

Advanced Research Questions

Q. How can contradictions in purity data (e.g., HPLC vs. NMR) be resolved for D-serine benzyl ester hydrochloride?

  • Root-cause analysis :
    • HPLC artifacts : Check for column degradation or mobile-phase interference .
    • NMR integration errors : Verify baseline correction and peak deconvolution for overlapping signals .
    • Sample preparation : Ensure complete dissolution (per solubility guidelines) to avoid particulate interference .
  • Cross-method validation : Use mass spectrometry (MS) to confirm molecular weight (231.72 g/mol) and detect trace impurities .

Q. What strategies optimize D-serine benzyl ester hydrochloride’s stability in polymer synthesis (e.g., polyesters or polyurethanes)?

  • Temperature modulation : Conduct melt polycondensation below 170°C to prevent thermal decomposition (TGA data recommended) .
  • Catalyst selection : Use Ti(OBu)₄ (1 mol%) for selective transesterification at 120°C to preserve the benzyl ester group .
  • Kinetic monitoring : Track ester hydrolysis via FT-IR or ¹H NMR during reactions to adjust conditions in real time .

Q. How can researchers assess the compound’s enantiomeric purity in chiral peptide synthesis?

  • Chiral HPLC : Employ a column with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and compare retention times to L-serine derivatives .
  • Polarimetry : Validate optical rotation against literature values ([α]B²⁰ = +11.8° for D-enantiomer) .
  • Enzymatic assays : Use D-amino acid oxidase to detect residual L-serine contamination, which reduces optical activity .

Q. What methodologies address low yields in benzyl ester deprotection reactions involving D-serine derivatives?

  • Catalytic hydrogenation : Optimize H₂ pressure and Pd/C catalyst loading to balance debenzylation efficiency and serine racemization .
  • Acidolysis alternatives : Test trifluoroacetic acid (TFA)/H₂O vs. HBr/acetic acid to minimize side reactions .
  • Kinetic analysis : Use LC-MS to identify intermediates and adjust reaction timelines .

Data Analysis & Interpretation

Q. How should researchers statistically analyze contradictory bioactivity data (e.g., cytotoxicity vs. neuroprotective effects)?

  • Hypothesis-driven segmentation : Stratify data by cell type (e.g., SW480 colon carcinoma vs. neuronal cells) to identify context-dependent mechanisms .
  • Multivariate regression : Corolate bioactivity with physicochemical properties (e.g., logP, solubility) to isolate contributing factors .
  • Error propagation modeling : Quantify uncertainty in dose-response curves using tools like GraphPad Prism .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?

  • Blinded replication : Assign independent teams to synthesize and test separate batches .
  • Quality control (QC) thresholds : Set acceptance criteria (e.g., HPLC purity ≥99%, optical rotation within ±0.5°) .
  • Stability-indicating assays : Perform accelerated aging studies (40°C/75% RH) to predict shelf-life impacts on bioactivity .

Ethical & Reproducibility Considerations

Q. How can researchers ensure compliance with reproducibility guidelines when publishing studies on this compound?

  • Data transparency : Share raw NMR, HPLC, and MS spectra in supplementary materials .
  • Synthesis protocols : Detail catalyst concentrations, reaction times, and purification steps to enable replication .
  • Negative results reporting : Disclose failed experiments (e.g., ester hydrolysis under basic conditions) to guide future work .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl D-serinate hydrochloride
Reactant of Route 2
Benzyl D-serinate hydrochloride

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